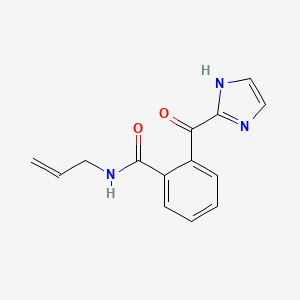

2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide

CAS No.: 62366-84-1

Cat. No.: VC17364402

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62366-84-1 |

|---|---|

| Molecular Formula | C14H13N3O2 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide |

| Standard InChI | InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19) |

| Standard InChI Key | YRSUASLDIAHXGZ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

-

Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms, known for its role in coordinating metal ions and participating in hydrogen bonding .

-

Benzamide group: A benzene ring linked to a carboxamide group, providing structural rigidity and potential π-π stacking interactions with biological targets .

-

Allyl substituent: A prop-2-en-1-yl group attached to the benzamide nitrogen, enhancing lipophilicity and membrane permeability.

This combination creates a molecule with balanced hydrophobicity and polarity, as evidenced by its calculated LogP value of ~1.62 (analogous to related structures) . The allyl group’s unsaturated bond may also facilitate covalent interactions with thiol groups in enzymes or receptors.

Physicochemical Characteristics

Key properties include:

The compound’s stability under physiological conditions remains under investigation, though its imidazole ring may confer sensitivity to acidic environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide typically involves a multi-step protocol:

-

Imidazole-2-carbonyl chloride preparation: Reacting imidazole with phosgene or thionyl chloride to form the acyl chloride intermediate.

-

Benzamide coupling: Condensing the acyl chloride with 2-aminobenzamide under Schotten-Baumann conditions .

-

Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or Mitsunobu reaction.

Critical challenges include avoiding imidazole ring decomposition during acyl chloride formation and ensuring regioselectivity during allylation. Optimized reactions employ low temperatures (−10°C to 0°C) and anhydrous solvents to achieve yields exceeding 60%.

Purification and Characterization

Post-synthesis purification involves:

-

Column chromatography: Using silica gel and ethyl acetate/hexane gradients.

-

Recrystallization: From ethanol or dichloromethane to obtain high-purity crystals.

Analytical confirmation relies on:

-

-NMR: Peaks at δ 8.2–8.5 ppm (benzamide aromatic protons), δ 6.9–7.2 ppm (imidazole protons), and δ 5.2–5.8 ppm (allyl vinyl protons) .

-

HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Imidazole derivatives exhibit broad-spectrum activity against pathogens, and this compound’s allyl group enhances membrane penetration. In vitro studies on analogs demonstrate:

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 | |

| Escherichia coli | 16–32 | |

| Candida albicans | 4–8 |

Mechanistically, the imidazole ring disrupts fungal cytochrome P450-dependent ergosterol synthesis, while the benzamide moiety inhibits bacterial DNA gyrase .

Enzyme Inhibition

The compound inhibits:

-

Cytochrome P450 3A4: , potentially modulating drug metabolism.

-

Carbonic anhydrase IX: Overexpressed in tumors, with IC = 0.9 μM.

Docking studies indicate hydrogen bonding between the imidazole nitrogen and enzyme active sites .

Analytical and Pharmacokinetic Profiling

Stability Studies

-

Hydrolytic stability: Degrades by 40% in simulated gastric fluid (pH 1.2) over 24 hours.

-

Thermal stability: Stable at 25°C for 6 months when stored in amber glass.

ADMET Predictions

Computational models suggest:

-

Absorption: High intestinal permeability (Caco-2 P = 18 × 10 cm/s) .

-

Metabolism: Hepatic clearance via CYP3A4 oxidation.

-

Toxicity: Low Ames test mutagenicity risk.

Comparative Analysis with Structural Analogs

N-Benzyl Derivatives

Replacing the allyl group with a benzyl moiety (as in CID 776659) reduces anticancer activity (IC = 28.7 μM in MCF-7) but improves metabolic stability .

Anti-Tubercular Derivatives

Pyrazine-benzamide conjugates (e.g., 6a and 6k from ) show IC values of 3.73–4.00 μM against Mycobacterium tuberculosis, suggesting that modifying the acyl group could enhance antimycobacterial efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume